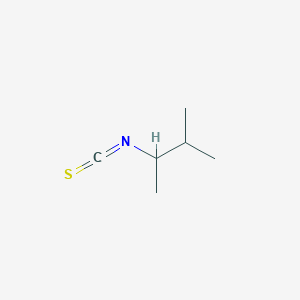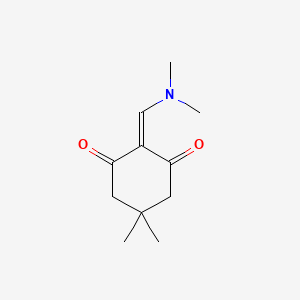
3-Methyl-2-butyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-butyl isothiocyanate: is an organic compound with the molecular formula C6H11NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide to form dithiocarbamates, which are then treated with desulfurizing agents such as T3P (propane phosphonic acid anhydride) to yield the isothiocyanate . Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, which react with primary amines to form the desired isothiocyanate. This method, while efficient, requires careful handling due to the toxicity of thiophosgene .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-2-butyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas.
Addition Reactions: It can add to double bonds in alkenes to form thiocarbamates.
Hydrolysis: It can hydrolyze to form amines and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Catalysts: Such as amine bases and desulfurizing agents.
Solvents: Common solvents include dimethyl sulfoxide and ethanol.
Major Products:
Thioureas: Formed from nucleophilic substitution.
Thiocarbamates: Formed from addition reactions.
Aplicaciones Científicas De Investigación
3-Methyl-2-butyl isothiocyanate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-butyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify the activity of enzymes involved in cell cycle regulation, such as cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit the growth of microorganisms by disrupting their cellular processes .
Comparación Con Compuestos Similares
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: 3-Methyl-2-butyl isothiocyanate is unique due to its specific structure, which imparts distinct biological activities compared to other isothiocyanates. For example, while phenyl isothiocyanate is commonly used in peptide sequencing, this compound is more frequently studied for its antimicrobial and anticancer properties .
Propiedades
IUPAC Name |
2-isothiocyanato-3-methylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVRRVJBEIYPRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337070 |
Source


|
| Record name | 2-Isothiocyanato-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201224-92-2 |
Source


|
| Record name | 2-Isothiocyanato-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201224-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)





